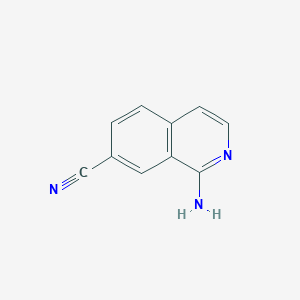

1-Aminoisoquinoline-7-carbonitrile

Description

Overview of the Isoquinoline (B145761) Heterocycle in Organic Synthesis and Medicinal Chemistry

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fundamental structure is the backbone of numerous natural alkaloids, such as papaverine (B1678415) and morphine, which have long been recognized for their potent physiological activities. wikipedia.orgamerigoscientific.com In medicinal chemistry, the isoquinoline nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. nih.govnumberanalytics.com

Derivatives of isoquinoline have found applications as anesthetics (e.g., dimethisoquin), antihypertensive agents (e.g., quinapril), antiretroviral agents (e.g., saquinavir), and vasodilators. wikipedia.org The versatility of the isoquinoline ring system in organic synthesis allows for the introduction of various functional groups at different positions, leading to a vast library of compounds with potential therapeutic applications. nih.govnih.gov Synthetic methods like the Pomeranz–Fritsch and Bischler-Napieralski reactions are cornerstones in the construction of the isoquinoline core, enabling chemists to explore its full potential. wikipedia.org

Importance of Amino- and Cyano-Substituted Isoquinolines in Contemporary Research

The introduction of amino and cyano groups onto the isoquinoline framework significantly modulates its electronic properties and biological activity, making these substituted derivatives a focal point of contemporary research.

Amino-substituted isoquinolines are of particular interest due to the amino group's ability to act as a hydrogen bond donor and a basic center, facilitating interactions with biological macromolecules. For instance, 5-amino substituted indeno[1,2-c]isoquinolines have been synthesized and identified as potent topoisomerase I inhibitors, a key target in cancer therapy. nih.gov The position of the amino group on the isoquinoline ring can drastically influence the compound's properties and biological activity.

Cyano-substituted isoquinolines are also highly significant. The cyano group is a strong electron-withdrawing group and a versatile synthetic handle. It can participate in various chemical transformations, allowing for the further elaboration of the isoquinoline scaffold. acs.org Research has shown that cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives exhibit promising anticancer activity. nih.gov The electronic nature of the cyano group can also be crucial for the photophysical properties of the molecule, with some derivatives exhibiting interesting fluorescence characteristics. researchgate.net

Rationale for In-Depth Academic Investigation of 1-Aminoisoquinoline-7-carbonitrile

The specific compound, 1-Aminoisoquinoline-7-carbonitrile, which incorporates both an amino group at the 1-position and a cyano group at the 7-position, presents a unique and compelling subject for in-depth academic investigation. The rationale for this focused research stems from several key factors:

Synergistic Functionality: The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the same isoquinoline core creates a "push-pull" electronic system. This electronic arrangement can lead to unique photophysical properties, such as enhanced fluorescence, making it a candidate for applications in materials science as a fluorescent probe or organic light-emitting diode (OLED) component. researchgate.net

Potential as a Bioactive Scaffold: The combination of the established biological relevance of the isoquinoline nucleus with the known pharmacophoric contributions of amino and cyano groups suggests a high probability of interesting biological activity. nih.govnih.govnih.gov The specific substitution pattern of 1-Aminoisoquinoline-7-carbonitrile could lead to novel interactions with biological targets.

Synthetic Versatility: Both the amino and cyano groups are synthetically versatile. The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide array of substituents. nih.gov The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing numerous avenues for further chemical modification and the creation of diverse compound libraries for screening. acs.org

Scope and Objectives of the Comprehensive Research Analysis

This comprehensive research analysis aims to provide a thorough understanding of 1-Aminoisoquinoline-7-carbonitrile. The primary objectives are:

To detail the known synthetic routes for the preparation of 1-Aminoisoquinoline-7-carbonitrile.

To characterize its physical and chemical properties based on available data.

To explore its known chemical reactions and potential for further functionalization.

To investigate its potential applications in medicinal chemistry and materials science based on its structural features and any reported biological or photophysical studies.

By focusing strictly on the chemical nature and potential of this specific molecule, this article will serve as a foundational resource for researchers interested in the further exploration and application of 1-Aminoisoquinoline-7-carbonitrile.

Chemical Data of 1-Aminoisoquinoline-7-carbonitrile

| Property | Value | Source |

| CAS Number | 215454-25-4 | alchempharmtech.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C10H7N3 | nih.gov |

| Molecular Weight | 169.18 g/mol | N/A |

| Boiling Point (Predicted) | 412.1±30.0 °C | lookchem.com |

| Density (Predicted) | 1.29±0.1 g/cm³ | lookchem.com |

| pKa (Predicted) | 5.99±0.33 | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-aminoisoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNOIFCVHBOKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627436 | |

| Record name | 1-Aminoisoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215454-25-4 | |

| Record name | 1-Aminoisoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Aminoisoquinoline 7 Carbonitrile and Its Structural Analogues

Conventional and Multi-Step Synthesis Approaches

Traditional synthetic routes to substituted isoquinolines often involve the construction of the heterocyclic core followed by the introduction or modification of functional groups. These multi-step sequences provide a robust foundation for accessing a wide array of derivatives.

Strategies for Constructing the Isoquinoline (B145761) Core

Two of the most established methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. wikipedia.orgwikipedia.org These methods rely on the intramolecular cyclization of appropriately substituted acyclic precursors.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. jk-sci.comnrochemistry.com The reaction typically employs a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to facilitate the intramolecular electrophilic aromatic substitution, leading to a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be aromatized to the corresponding isoquinoline. For the synthesis of a 7-cyano substituted isoquinoline, this would require a starting β-phenylethylamine with a cyano group at the meta-position of the aromatic ring. The presence of electron-donating groups on the benzene (B151609) ring generally facilitates the cyclization. jk-sci.comnrochemistry.com

The Pomeranz-Fritsch reaction provides another pathway to the isoquinoline nucleus, starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgquimicaorganica.org The reaction proceeds via the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to form the isoquinoline ring. wikipedia.orgthermofisher.com This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other routes. organicreactions.org To obtain a 7-cyanoisoquinoline, a 4-cyanobenzaldehyde (B52832) would serve as the starting material.

| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Reference |

| Bischler-Napieralski | β-(3-cyanophenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline-7-carbonitrile | wikipedia.orgorganic-chemistry.org |

| Pomeranz-Fritsch | 4-Cyanobenzaldehyde, 2,2-diethoxyethylamine | H₂SO₄ | Isoquinoline-7-carbonitrile | wikipedia.orgthermofisher.com |

Introduction of Amino and Carbonitrile Functionalities

Functional groups can be introduced onto a pre-existing isoquinoline core. The carbonitrile group at the C-7 position can be installed from a corresponding 7-aminoisoquinoline via the Sandmeyer reaction. This involves diazotization of the amine with nitrous acid, followed by treatment with a cyanide salt, typically cuprous cyanide.

Conversely, the amino group at the C-1 position can be introduced at a later stage. A metal-free approach for the synthesis of multisubstituted 1-aminoisoquinoline (B73089) derivatives involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines, which proceeds through a ring-opening and subsequent ring-closing mechanism to yield 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives. researchgate.netrsc.org

Approaches Involving Nucleophilic Substitution at C-1 Position

The C-1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack. This reactivity can be exploited to introduce the amino group. A common strategy involves the synthesis of a 1-haloisoquinoline-7-carbonitrile intermediate, for example, 1-chloroisoquinoline-7-carbonitrile. This intermediate can then undergo a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an appropriate amine nucleophile to yield 1-aminoisoquinoline-7-carbonitrile. This direct amination is a fundamental and practical method for installing the C-1 amino functionality. nih.gov

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. This strategy can be applied to the synthesis of aminoisoquinolines. For instance, a 7-nitroisoquinoline (B179579) can be reduced to 7-aminoisoquinoline using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, if a 1-nitroisoquinoline-7-carbonitrile intermediate were synthesized, its nitro group could be selectively reduced via catalytic hydrogenation to afford the target 1-aminoisoquinoline-7-carbonitrile. This method is generally high-yielding and proceeds under mild conditions.

| Transformation | Substrate | Reagents | Product | Reference |

| Reduction of Nitro Group | 7-Nitroisoquinoline | H₂, 10% Pd/C, Methanol | 7-Aminoisoquinoline | chemicalbook.com |

Advanced and Modern Synthetic Transformations

Modern synthetic chemistry has seen the advent of powerful, metal-catalyzed reactions that allow for more efficient and direct construction of complex molecules, including highly functionalized isoquinolines.

Metal-Catalyzed Reactions for C-C and C-N Bond Formation

Transition metals such as palladium, rhodium, and gold play a pivotal role in contemporary synthetic strategies for isoquinoline derivatives. d-nb.infonih.govnih.gov These catalysts enable C-H activation, cross-coupling, and annulation reactions that can form the isoquinoline core or introduce functional groups with high regioselectivity and efficiency. acs.orgnih.gov

Palladium-catalyzed reactions offer diverse routes to substituted isoquinolines. pnas.org Sequential palladium-catalyzed α-arylation of ketones followed by cyclization is a general approach to construct the isoquinoline framework. pnas.org Furthermore, palladium-catalyzed C-H functionalization can be used to introduce substituents at various positions of the isoquinoline ring. rsc.org Palladium catalysis is also central to C-C bond-forming reactions like cyanation, which could be used to install the carbonitrile group at the C-7 position from a 7-haloisoquinoline precursor. organic-chemistry.org

Rhodium-catalyzed reactions have proven particularly effective for the synthesis of 1-aminoisoquinolines. nih.gov One notable method is the Rh(III)-catalyzed oxidative coupling of N-substituted benzamidines with alkynes, which directly affords N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Another approach involves the rhodium-catalyzed reaction of aryl ketone O-acyloxime derivatives with internal alkynes. acs.org These methods often proceed via C-H activation and annulation cascades. acs.org

Gold-catalyzed reactions also provide a facile route to 1-aminoisoquinoline derivatives. nih.gov For example, gold(III)-mediated domino reactions starting from readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) proceed under mild conditions to yield 1-aminoisoquinolines. nih.gov

These advanced, metal-catalyzed methods often offer advantages in terms of step economy, functional group tolerance, and milder reaction conditions compared to traditional approaches.

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium | α-Arylation/Cyclization | Aryl Halide, Ketone | Substituted Isoquinoline | pnas.org |

| Palladium | C-H Functionalization/Annulation | N-methoxybenzamide, Allenoic acid ester | Isoquinolinone | mdpi.com |

| Rhodium(III) | Oxidative Coupling | Benzamidine, Alkyne | N-Substituted 1-Aminoisoquinoline | nih.gov |

| Rhodium(III) | Annulation | Aryl Ketone O-acyloxime, Alkyne | Substituted Isoquinoline | acs.org |

| Gold(III) | Domino Reaction | 2-Alkynylbenzamide, Ammonium Acetate | 1-Aminoisoquinoline | nih.gov |

Copper-Catalyzed Denitrogenative Transannulation Processes

Copper-catalyzed reactions represent a powerful tool for the synthesis of nitrogen-containing heterocycles. One notable method involves the denitrogenative transannulation of 1H-1,2,3-triazoles with 2-ethynylbenzonitriles. This approach provides a direct route to substituted 1-aminoisoquinolines. The reaction proceeds through a copper-catalyzed [3+2] cycloaddition followed by a ring-opening and subsequent annulation, with the extrusion of dinitrogen gas. The versatility of this method allows for the introduction of a wide range of substituents on both the triazole and the benzonitrile (B105546) starting materials, leading to a diverse library of 1-aminoisoquinoline derivatives.

A key advantage of this methodology is the use of readily available starting materials and a relatively inexpensive copper catalyst. The reaction conditions are typically mild, and the process often exhibits high functional group tolerance. Researchers have demonstrated that this strategy can be employed to synthesize complex molecules, including those with potential biological activity.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Substituted 1H-1,2,3-triazole | 2-Ethynylbenzonitrile | Copper(I) salt | Substituted 1-Aminoisoquinoline | |

| 4-Phenyl-1H-1,2,3-triazole | 2-Ethynylbenzonitrile | CuI | 1-Amino-3-phenylisoquinoline |

Palladium-Catalyzed Amination of Halo-Isoquinolines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental methods for the formation of C-N bonds. This strategy is widely applied to the synthesis of 1-aminoisoquinolines from the corresponding 1-haloisoquinolines. In this reaction, a 1-chloro or 1-bromoisoquinoline (B74834) is coupled with an amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good selectivity.

The scope of the amine coupling partner is broad, encompassing primary and secondary amines, as well as ammonia surrogates. This allows for the synthesis of a diverse array of 1-aminoisoquinoline derivatives with different substitution patterns on the amino group. The reaction is generally tolerant of various functional groups on the isoquinoline core, making it a versatile tool for late-stage functionalization of complex molecules.

| Substrate | Amine Source | Catalyst System | Product | Ref. |

| 1-Chloro-7-cyanoisoquinoline | Ammonia surrogate | Pd(OAc)2 / Ligand | 1-Aminoisoquinoline-7-carbonitrile | |

| 1-Bromoisoquinoline | Benzylamine | Pd2(dba)3 / Xantphos | 1-(Benzylamino)isoquinoline |

Gold(III)-Mediated Domino Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. Gold(III) catalysts, in particular, have been shown to mediate domino reactions that lead to the formation of the isoquinoline core. One such approach involves the reaction of 2-alkynylbenzaldehydes with sulfonamides. The gold(III) catalyst activates the alkyne moiety, triggering a cascade of reactions that includes intramolecular cyclization and amination to afford the 1-aminoisoquinoline scaffold.

This methodology offers a high degree of atom economy as multiple bonds are formed in a single operation. The reaction conditions are often mild, and the catalyst loading can be kept low. The use of a gold catalyst allows for unique reactivity patterns that are not readily accessible with other transition metals.

Strategies Involving Ru and Other Transition Metals

Ruthenium-catalyzed reactions have also been explored for the synthesis of isoquinoline derivatives. One approach involves the [3+3] annulation of 1,3-dicarbonyl compounds with 2-aminobenzaldehydes. While this method typically leads to 3-substituted isoquinolines, modifications to the reaction conditions and starting materials can potentially provide access to 1-aminoisoquinoline structures.

Other transition metals, such as rhodium and iridium, have also been employed in C-H activation and annulation strategies for the synthesis of the isoquinoline core. These methods often involve the use of directing groups to control the regioselectivity of the reaction. While not always directly yielding 1-aminoisoquinolines, these strategies can provide precursors that can be subsequently converted to the desired products.

Metal-Free Synthetic Methodologies

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. Several metal-free approaches to the synthesis of 1-aminoisoquinolines have been reported. One notable example is the reaction of 2-alkynylbenzonitriles with amines under basic conditions. This reaction proceeds through a nucleophilic attack of the amine on the alkyne, followed by an intramolecular cyclization.

Another metal-free strategy involves the use of iodine-mediated reactions. For instance, the reaction of 2-alkynylbenzaldehydes with amines in the presence of molecular iodine can lead to the formation of 1-aminoisoquinolines. These methods offer a more sustainable and environmentally friendly alternative to metal-catalyzed processes.

Domino and Cascade Cyclization Reactions

Domino and cascade reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These reactions are characterized by a series of intramolecular transformations that are triggered by a single event. In the context of 1-aminoisoquinoline synthesis, several domino and cascade reactions have been developed.

One such example is the aforementioned gold(III)-mediated reaction of 2-alkynylbenzaldehydes with sulfonamides, which proceeds through a domino sequence of cyclization and amination. Similarly, metal-free cascade reactions have been reported, such as the base-mediated reaction of 2-alkynylbenzonitriles with amines. These reactions are highly efficient and atom-economical, making them attractive for the large-scale synthesis of 1-aminoisoquinoline derivatives.

Chemodivergent Synthesis from Common Precursors

Chemodivergent synthesis is a strategy that allows for the selective formation of different products from a common starting material by simply changing the reaction conditions or the catalyst. This approach is particularly valuable for generating molecular diversity from a single precursor. In the synthesis of isoquinoline derivatives, chemodivergent strategies have been employed to access different substitution patterns.

For example, the reaction of a common 2-alkynylaryl precursor can be directed towards the formation of either a 1-aminoisoquinoline or a different heterocyclic system by choosing the appropriate catalyst or reaction partner. This allows for the rapid and efficient exploration of chemical space around the isoquinoline scaffold.

Ring-Opening and Sequential Ring-Closing Mechanisms

Recent advancements in heterocyclic chemistry have led to innovative synthetic routes that utilize ring-opening and subsequent ring-closing sequences to construct complex molecular architectures. These methods offer advantages such as the use of readily available starting materials and mild reaction conditions.

A notable metal-free approach involves the reaction of a 4H-pyran derivative with a secondary amine. This reaction proceeds through a mechanism initiated by the nucleophilic attack of the amine on the pyran ring, leading to its opening. The resulting intermediate then undergoes a sequential intramolecular cyclization and aromatization to yield a multisubstituted 1-aminoisoquinoline derivative. This strategy is advantageous due to its operational simplicity, broad substrate scope, and good yields under mild, metal-free conditions. While a direct synthesis of 1-Aminoisoquinoline-7-carbonitrile using this method is not explicitly reported, the versatility of the 4H-pyran precursor suggests its potential adaptability.

Another sophisticated strategy employs a gold(III)-mediated domino reaction. nih.gov This process begins with readily accessible 2-alkynylbenzamides and ammonium acetate. nih.gov The gold catalyst facilitates a cascade of reactions, including hydroamination and cyclization, to form the 1-aminoisoquinoline core in a single operation. nih.gov The reaction is compatible with a variety of functional groups and proceeds under mild conditions. nih.gov A plausible mechanism involves the initial activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent cyclization to form the heterocyclic ring. nih.gov

Table 1: Comparison of Ring-Opening/Closing Methodologies

| Methodology | Starting Materials | Catalyst/Conditions | Advantages |

|---|---|---|---|

| 4H-Pyran Route | 4H-Pyran derivative, Secondary amine | Metal-free, Mild conditions | Simple operation, Good yields, Broad substrate scope |

| Gold-Catalyzed Domino | 2-Alkynylbenzamide, Ammonium acetate | Gold(III) catalyst | Facile, Mild conditions, High functional group tolerance |

Regioselective Synthesis and Isomer Control Strategies

Achieving the desired 1,7-substitution pattern on the isoquinoline core is a significant challenge that necessitates high regiochemical control. The precise placement of the amino and carbonitrile groups dictates the biological activity and properties of the final compound.

One effective strategy for regioselective synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The initial metalation of the o-tolualdehyde imine derivative occurs at the methyl group, creating an anion that subsequently attacks the nitrile. The resulting eneamido anion intermediate can then be trapped with various electrophiles before cyclization and aromatization, allowing for the introduction of substituents at specific positions. Control over the final substitution pattern, including the potential for a 7-cyano group, can be achieved by selecting appropriately substituted starting materials (e.g., a cyano-substituted o-tolualdehyde derivative).

Palladium-catalyzed C-H activation and annulation reactions represent another powerful tool for constructing substituted isoquinoline systems with high regioselectivity. For instance, the reaction of N-methoxybenzamides with allenes or alkynes can be directed by the amide group to functionalize the ortho C-H bond, leading to the formation of an isoquinolinone ring. Subsequent chemical transformations would be required to install the 1-amino group. The regioselectivity of the annulation is often controlled by the steric and electronic properties of the substrates and the catalytic system employed.

Table 2: Regioselective Synthesis Approaches

| Strategy | Key Intermediates | Point of Control | Potential for 7-Cyano Group |

|---|---|---|---|

| Lithiated Imine Condensation | Lithiated o-tolualdehyde imine, Eneamido anion | Choice of substituted starting materials and electrophiles | High, via use of a 7-cyano substituted tolualdehyde precursor |

| Palladium-Catalyzed Annulation | Palladacycle intermediate | Directing group on benzamide, substrate choice | Moderate, requires multi-step synthesis and functional group interconversion |

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to 1-aminoisoquinoline derivatives are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

In gold-catalyzed reactions, the choice of the gold precursor (e.g., AuCl, AuCl₃) and ligands can significantly influence catalytic activity and product yield. nih.gov Similarly, the solvent plays a crucial role; while some reactions proceed well in polar aprotic solvents like DMF or DMSO, others may require non-polar solvents such as toluene (B28343) or dioxane to achieve optimal results.

For palladium-catalyzed C-H activation/annulation reactions, optimization often involves screening a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂), ligands (e.g., phosphines, carbenes), oxidants (if required by the catalytic cycle), and bases. Temperature is another critical factor, with many C-H activation steps requiring elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to side reactions and decomposition.

A systematic approach, as illustrated in the hypothetical optimization table below (modeled after similar heterocyclic syntheses), is essential for maximizing the yield of the desired product.

Table 3: Hypothetical Optimization of a 1-Aminoisoquinoline Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 45 |

| 2 | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 55 |

| 3 | Pd(OAc)₂ (5) | DMF | 80 | 12 | 30 |

| 4 | PdCl₂(dppf) (5) | Dioxane | 80 | 12 | 65 |

| 5 | PdCl₂(dppf) (5) | Dioxane | 100 | 12 | 78 |

| 6 | PdCl₂(dppf) (5) | Dioxane | 120 | 12 | 75 (decomposition noted) |

| 7 | PdCl₂(dppf) (5) | Dioxane | 100 | 24 | 82 |

This table is a representative example and does not correspond to a specific reported synthesis of 1-Aminoisoquinoline-7-carbonitrile.

Analysis of Patented Synthetic Routes for Research Scale-Up

The transition from laboratory-scale synthesis to larger-scale production for research or commercial purposes requires robust, cost-effective, and scalable chemical processes. Analysis of patented routes for the synthesis of the 1-aminoisoquinoline core provides insight into industrially viable methods.

One patented method for the synthesis of the parent 1-aminoisoquinoline starts from isoquinoline itself. google.com The process involves a two-step reaction: first, a nucleophilic substitution at the C-1 position with a nitroso anion to form 1-nitroisoquinoline (B170357), followed by a catalytic hydrogenation to reduce the nitro group to the desired amine. google.com This method is advantageous for its use of a readily available starting material and simple reaction steps. google.com For scale-up, the catalytic hydrogenation step is particularly attractive, as it often proceeds with high efficiency and produces water as the primary byproduct. The patent specifies that catalysts such as Ni, Pt, Rh, or Ru can be used for the reduction, with hydrogen pressures ranging from atmospheric to 10 MPa and temperatures between room temperature and 100°C. google.com

Another patent, focused on 6-aminoisoquinoline (B57696) derivatives for kinase inhibitors, details a multi-step synthesis starting from 1,3-dichloro-6-nitroisoquinoline. google.com While the target isomer is different, the disclosed methodologies for functional group manipulation and purification are relevant for large-scale production. google.com These patents highlight key considerations for scale-up, including the availability and cost of starting materials, the efficiency of each chemical transformation, and the development of effective purification protocols to ensure high product purity. google.comgoogle.com The synthesis of a specific, highly substituted derivative like 1-Aminoisoquinoline-7-carbonitrile on a larger scale would likely involve a convergent strategy, where the substituted isoquinoline core is prepared first and then key functional groups are introduced or modified in the final steps.

Reaction Pathways, Mechanistic Elucidation, and Reactivity Studies of 1 Aminoisoquinoline 7 Carbonitrile

Intrinsic Reactivity of the Amino Functional Group

The amino group at the C1 position of the isoquinoline (B145761) ring is a key determinant of the molecule's chemical behavior. Its nucleophilic character and its influence on the aromatic system's electron density govern its reactions with a wide array of electrophiles.

The primary amino group in 1-aminoisoquinolines is nucleophilic and can react with various electrophiles. While specific studies on 1-aminoisoquinoline-7-carbonitrile are limited, the reactivity of the 1-aminoisoquinoline (B73089) core suggests its potential to form cyclic compounds. For instance, the synthesis of 1-aminoisoquinolines can be achieved through electrophilic cyclization reactions, such as the silver triflate-catalyzed reaction of o-alkynylbenzaldoximes with isocyanates. researchgate.netnih.gov This indicates that the amino group of an isoquinoline can be involved in ring-forming processes.

In a general sense, an electrophilic substitution reaction involves the replacement of a functional group, typically a hydrogen atom, with an electrophile. byjus.com These reactions generally proceed through a three-step mechanism: generation of an electrophile, formation of a carbocation, and removal of a proton. byjus.com The presence of activating groups, which donate electrons to the aromatic ring, can stabilize the intermediate carbocation and increase the reaction rate. wikipedia.org The amino group is a potent activating group, which suggests that 1-aminoisoquinoline-7-carbonitrile would be reactive towards electrophiles.

| Reactant | Reagent/Catalyst | Product Type | Reference |

| o-Alkynylbenzaldoxime | Isocyanate, Silver Triflate | 1-Aminoisoquinoline | researchgate.netnih.gov |

The amino group of 1-aminoisoquinoline-7-carbonitrile can serve as a handle for the construction of fused heterocyclic systems. Although direct examples with this specific substrate are not extensively documented, related structures demonstrate this potential. For example, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile has been converted into its chloroacetylamino derivative, which then undergoes nucleophilic substitution with various amines, leading to cyclized products. wikipedia.org This suggests that the amino group of 1-aminoisoquinoline-7-carbonitrile could be acylated and subsequently used in cyclization reactions to build more complex molecular architectures.

Furthermore, the reaction of a related thienoisoquinoline carbonitrile with triethyl orthoformate, followed by cyclization with hydrazine, yields an aminoiminopyrimidine derivative that serves as a precursor for various fused heterocyclic compounds. wikipedia.org This highlights the versatility of the amino group in concert with other functionalities on the isoquinoline ring system for constructing diverse heterocyclic frameworks.

Intrinsic Reactivity of the Carbonitrile Functional Group

The carbonitrile (cyano) group at the C7 position introduces another dimension to the reactivity of 1-aminoisoquinoline-7-carbonitrile. This group is susceptible to nucleophilic attack and can be chemically transformed into other important functional groups.

The carbonitrile group is a versatile functional group that can undergo nucleophilic addition. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This can lead to the formation of various substituted derivatives. For instance, the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of tin(IV) chloride leads to the formation of new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones. researchgate.net This demonstrates that a cyano group on an aromatic ring can participate in cyclization reactions initiated by nucleophilic attack.

In a more general context, nucleophilic addition to a carbonyl group, which has similarities to a nitrile group, is a fundamental reaction in organic chemistry. youtube.com The rate of addition is influenced by the nature of the nucleophile and the electrophilicity of the carbon atom. masterorganicchemistry.com

| Reactant | Reagent | Product Type | Reference |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | β-Dicarbonyl compound, Tin(IV) chloride | Pyrazolo[3,4-b]pyridine/Tetrahydropyrazolo[3,4-b]quinolinone | researchgate.net |

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a common and useful method for introducing an aminomethyl substituent. While specific literature on the reduction of 1-aminoisoquinoline-7-carbonitrile is scarce, the reduction of aryl cyanides is a well-established synthetic method. nih.gov This reaction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting 1-amino-7-(aminomethyl)isoquinoline would be a valuable building block for further derivatization, for example, in the synthesis of ligands or biologically active molecules.

The synthesis of aminomethylarenes is often accomplished by the reduction of aryl cyanides. nih.gov This method provides a direct route to primary aminomethyl compounds, which are important substructures in many bioactive natural products and synthetic intermediates. nih.gov

Intermolecular Coupling and Cross-Coupling Reactions

The halogenated or triflated derivatives of 1-aminoisoquinoline-7-carbonitrile would be expected to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgyoutube.com This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For instance, if a bromo or iodo substituent were present on the isoquinoline ring of 1-aminoisoquinoline-7-carbonitrile, it could undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orgopenochem.orglibretexts.org This reaction has broad substrate scope and functional group tolerance. wikipedia.org A halogenated derivative of 1-aminoisoquinoline-7-carbonitrile could be coupled with various primary or secondary amines to introduce a new amino substituent. The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgyoutube.com

| Reaction Name | Coupling Partners | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound, Aryl/Vinyl Halide or Triflate | Palladium complex, Base | Biaryl, Styrene, etc. | wikipedia.orglibretexts.orgyoutube.com |

| Buchwald-Hartwig Amination | Amine, Aryl Halide | Palladium complex, Base | Aryl Amine | wikipedia.orgopenochem.orglibretexts.org |

Detailed Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, enabling the optimization of reaction conditions and the design of more efficient synthetic routes. For 1-aminoisochinolin-7-carbonitril, several mechanistic aspects of its formation and further functionalization have been investigated.

The synthesis of the 1-aminoisoquinoline core can be achieved through various strategies, including metal-catalyzed and metal-free approaches. A notable metal-free method involves the reaction of a 4H-pyran derivative with secondary amines, which proceeds through a ring-opening and sequential ring-closing mechanism to yield multisubstituted 1-aminoisoquinoline derivatives. researchgate.net

A plausible mechanism for this transformation begins with the nucleophilic attack of the secondary amine on the pyran ring, leading to a ring-opening event. This is followed by an intramolecular cyclization and subsequent aromatization to form the 1-aminoisoquinoline scaffold. While this specific example leads to a different substitution pattern, the underlying principles of ring transformation are relevant for the synthesis of the broader class of 1-aminoisoquinolines.

Another innovative approach is the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297). The proposed mechanism for this process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular cyclization and subsequent amination to afford the 1-aminoisoquinoline product.

A metal-free synthesis of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives has been reported, proceeding via a ring-opening and sequential ring-closing mechanism. rsc.org This reaction between dicyanomethylene-4H-pyran derivatives and secondary amines offers a facile route to substituted isoquinolines. researchgate.netrsc.org

Table 1: Proposed Mechanistic Steps in the Metal-Free Synthesis of 1-Aminoisoquinoline Derivatives

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of a secondary amine on the 4H-pyran ring. | Zwitterionic intermediate |

| 2 | Ring-opening of the pyran derivative. | Open-chain intermediate |

| 3 | Intramolecular cyclization. | Dihydroisoquinoline derivative |

| 4 | Aromatization to yield the final 1-aminoisoquinoline product. | 1-Aminoisoquinoline derivative |

Catalysts and additives play a pivotal role in directing the course of chemical reactions, often enabling transformations that are otherwise unfeasible. In the synthesis of 1-aminoisoquinolines, various transition metals have been employed to facilitate C-H activation and annulation reactions.

Rhodium(III) catalysts, for instance, have been effectively used in the C-H functionalization/aromatization cascade of aromatic oxime esters with 1,3-dienes to produce isoquinolines. rsc.org In these reactions, the rhodium catalyst facilitates the initial C-H activation, followed by insertion of the diene and subsequent cyclization and aromatization. The choice of the catalyst and additives can significantly influence the regioselectivity and efficiency of the reaction.

Cobalt(III) catalysts have also been utilized for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds. This method proceeds via a C-H/N-H bond functionalization pathway and is notable for its mild reaction conditions and avoidance of external oxidants.

The use of palladium catalysts in conjunction with ligands such as phosphines is common in cross-coupling reactions to form the isoquinoline core. These catalysts facilitate the oxidative addition and reductive elimination steps that are central to these transformations. Additives like bases are often required to promote deprotonation steps and regenerate the active catalyst.

Table 2: Catalysts and Their Roles in 1-Aminoisoquinoline Synthesis

| Catalyst | Role | Reaction Type |

| Rh(III) | C-H activation, annulation | Cascade reaction |

| Co(III) | C-H/N-H bond functionalization | Cyclization |

| Pd(0)/Pd(II) | Oxidative addition, reductive elimination | Cross-coupling |

| Au(III) | Alkyne activation, cyclization | Domino reaction |

Oxidative C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. In the context of 1-aminoisochinolin-7-carbonitril, the presence of multiple C-H bonds on the aromatic scaffold presents opportunities for selective functionalization.

The isoquinoline nitrogen can direct the regioselective C-H functionalization at the C8 position through the formation of a metallacyclic intermediate. However, the electronic nature of the substituents on the ring can also influence the site of functionalization. The electron-withdrawing nature of the nitrile group at the 7-position would likely influence the reactivity of the C-H bonds on the benzene (B151609) ring.

Palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has been reported, requiring an oxidant such as silver carbonate. nih.gov A similar strategy could potentially be applied to 1-aminoisochinolin-7-carbonitril to introduce new aryl groups. The mechanism of these reactions generally involves a concerted metalation-deprotonation (CMD) pathway for the C-H activation step. nih.gov

Intramolecular amination reactions provide an efficient means to construct nitrogen-containing heterocyclic rings. The synthesis of the 1-aminoisoquinoline skeleton can, in some cases, involve an intramolecular nucleophilic attack of a nitrogen atom onto an activated carbon center. For instance, an organoselenium-catalyzed aza-Wacker reaction of olefinic hydrazones can lead to isoquinolinium imides through a direct intramolecular C-H amination.

Rearrangement reactions are also a key feature in the synthesis of complex organic molecules. While specific rearrangement mechanisms leading directly to 1-aminoisochinolin-7-carbonitril are not extensively documented, related rearrangements in isoquinoline synthesis offer valuable insights. The Beckmann rearrangement, for example, involves the acid-induced rearrangement of an oxime to an amide and is a fundamental transformation in organic chemistry. masterorganicchemistry.comorganic-chemistry.org Such rearrangement strategies could potentially be adapted for the synthesis of the isoquinoline core.

The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, is another classic rearrangement that highlights the types of transformations that can occur in nitrogen-containing systems. bdu.ac.in

Advanced Spectroscopic and Diffraction Based Characterization of 1 Aminoisoquinoline 7 Carbonitrile

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Analysis

Without access to primary research articles or spectral database entries for 1-aminoisoquinoline-7-carbonitrile, any attempt to generate the requested content would be speculative and not based on scientifically validated data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 1-Aminoisoquinoline-7-carbonitrile are primarily dictated by its aromatic isoquinoline (B145761) core, substituted with an amino group and a carbonitrile group. These features create a conjugated system that absorbs light in the ultraviolet-visible region, leading to distinct electronic transitions.

Electronic Absorption Properties and π-π Transitions*

The UV-Vis spectrum of 1-Aminoisoquinoline-7-carbonitrile is characterized by absorptions resulting from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed are π → π* (pi to pi-star) and, to a lesser extent, n → π* (n to pi-star).

The isoquinoline ring system, being an extended aromatic structure, is the principal chromophore responsible for strong π → π* transitions. uzh.ch These high-probability transitions typically result in strong absorption bands. The presence of the amino (-NH2) group as an auxochrome and the carbonitrile (-C≡N) group extends the conjugation of the π-system. This extension of the conjugated system generally leads to a bathochromic (red) shift, meaning the absorption maxima (λmax) occur at longer wavelengths compared to the unsubstituted isoquinoline core. uomustansiriyah.edu.iqresearchgate.net

The amino group's lone pair of electrons (n electrons) can also participate in n → π* transitions. uzh.ch These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. Typically, n → π* transitions are of lower energy and intensity (lower molar extinction coefficient, ε) compared to π → π* transitions. The absorption characteristics can be influenced by solvent polarity; polar solvents may cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions. uomustansiriyah.edu.iq

The electronic absorption properties are a function of the molecular structure, where the interaction between the electron-donating amino group and the electron-withdrawing carbonitrile group across the aromatic system can induce intramolecular charge transfer (ICT) character in the electronic transitions.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch | Shorter Wavelength (Higher Energy) | High |

| n → π* | Promotion of a non-bonding electron (from the amino group) to a π* anti-bonding orbital. uzh.ch | Longer Wavelength (Lower Energy) | Low |

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emission properties of 1-Aminoisoquinoline-7-carbonitrile after it absorbs light. The compound's structure suggests potential for fluorescence in both solution and solid states.

Solution-State Emission Characteristics

In solution, 1-Aminoisoquinoline-7-carbonitrile is expected to exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the solvent. The emission originates from the relaxation of the excited state (S1) to the ground state (S0). researchgate.net For similar push-pull molecules, where an electron-donating group (amino) and an electron-withdrawing group (carbonitrile) are present, the emission is often characterized by a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This is often associated with a larger dipole moment in the excited state compared to the ground state.

Solid-State Fluorescence and Dual-State Emissions

Many fluorescent molecules that are highly emissive in solution suffer from aggregation-caused quenching (ACQ) in the solid state due to strong π-π stacking interactions. nih.gov However, certain molecular structures can counteract this effect and exhibit strong fluorescence in the solid state. This phenomenon, known as dual-state emission (DSE), is valuable for applications in materials science. nih.govmdpi.com

Derivatives of isoquinoline and other nitrogen-containing heterocycles have been shown to exhibit DSE. rsc.orgrsc.orgnih.gov The ability of 1-Aminoisoquinoline-7-carbonitrile to emit in the solid state would be influenced by its crystal packing. A twisted molecular conformation and loose stacking modes can reduce intermolecular quenching and promote solid-state emission. rsc.org Therefore, it is plausible that this compound could be a dual-state emitter, fluorescing in both dissolved and aggregated or solid forms.

Photophysical Property Analysis

A comprehensive analysis of the photophysical properties of 1-Aminoisoquinoline-7-carbonitrile involves quantifying its behavior as a fluorophore. Key parameters include the fluorescence quantum yield (ΦF) and the Stokes shift.

Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright fluorescent materials. For related aminopyridine dinitrile derivatives, quantum yields can be significant, sometimes exceeding 60% in specific solvents. nih.govmdpi.com

Stokes Shift: A large Stokes shift is often observed in push-pull fluorophores and is advantageous as it minimizes the overlap between absorption and emission spectra, reducing self-absorption. Some isoquinoline-based fluorophores have demonstrated exceptionally large Stokes shifts. rsc.org

The photophysical properties are a direct consequence of the molecular structure, where the substitution pattern on the isoquinoline core finely tunes the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Table 2: Key Photophysical Parameters

| Parameter | Description | Significance |

|---|---|---|

| λem | Wavelength of maximum fluorescence emission. | Indicates the color of the emitted light. |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. researchgate.net | Measures the efficiency of fluorescence. |

| Stokes Shift | Difference between the absorption maximum (λabs) and the emission maximum (λem). | A large shift reduces spectral overlap and self-quenching. rsc.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. nih.gov

For 1-Aminoisoquinoline-7-carbonitrile (C10H7N3), the expected exact mass is approximately 169.0640 g/mol . In positive-ion mode ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]+, with an m/z (mass-to-charge ratio) of approximately 170.0718.

The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) would provide structural information. Based on the fragmentation of related isoquinoline alkaloids and other nitrogen-containing aromatic compounds, several fragmentation pathways can be predicted: nih.govlibretexts.org

Loss of Ammonia (B1221849) (NH3): A common fragmentation for primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z ~153.

Loss of HCN: The nitrile group or the isoquinoline ring nitrogen could lead to the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment ion at m/z ~142.

Ring Cleavage: The isoquinoline ring system itself can undergo characteristic cleavage, although this often requires higher collision energy.

The specific fragmentation pattern provides a fingerprint for the molecule's structure, allowing for its identification and differentiation from isomers.

Table 3: Predicted ESI-MS Ions and Fragments

| Ion/Fragment | Formula | Approximate m/z | Description |

|---|---|---|---|

| [M+H]+ | [C10H8N3]+ | 170.1 | Protonated molecular ion. |

| [M+H - NH3]+ | [C10H5N2]+ | 153.0 | Loss of a neutral ammonia molecule from the amino group. nih.gov |

| [M+H - HCN]+ | [C9H7N2]+ | 143.1 | Loss of a neutral hydrogen cyanide molecule. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed no publicly available single-crystal X-ray diffraction data for 1-aminoisoquinoline-7-carbonitrile. Consequently, a detailed analysis of its solid-state molecular conformation and crystal packing based on experimental X-ray crystallography cannot be provided at this time.

The determination of a crystal structure through X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern how molecules are arranged in the crystal lattice. This packing arrangement significantly influences the material's physical properties, including its melting point, solubility, and stability.

While a definitive crystal structure is not available, theoretical modeling and computational chemistry could offer predictive insights into the likely molecular conformation and potential intermolecular interactions of 1-aminoisoquinoline-7-carbonitrile. Such studies, however, would be speculative and await experimental validation through X-ray crystallographic analysis.

The scientific community is encouraged to pursue the crystallization and subsequent X-ray diffraction analysis of 1-aminoisoquinoline-7-carbonitrile to fill this gap in the understanding of its solid-state properties. The resulting data would be instrumental for a complete characterization of this compound and would facilitate a deeper understanding of its structure-property relationships.

Computational and Theoretical Chemistry Studies of 1 Aminoisoquinoline 7 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound like 1-Aminoisoquinoline-7-carbonitrile. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. For 1-Aminoisoquinoline-7-carbonitrile, a DFT approach, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's lowest energy conformation. This process, known as geometry optimization, would yield crucial data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable arrangement of the atoms in the molecule.

Ab Initio Methods for Electronic Structure Investigations

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods could be used to investigate the electronic structure of 1-Aminoisoquinoline-7-carbonitrile. These calculations would provide a deeper understanding of the electron distribution and molecular orbitals within the compound.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential applications. FMO analysis, in particular, helps in predicting how the molecule will interact with other species.

HOMO-LUMO Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For 1-Aminoisoquinoline-7-carbonitrile, calculating the energies of the HOMO and LUMO would allow for the determination of this gap, providing insights into its kinetic stability and electron-donating or -accepting capabilities.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. An MEP map of 1-Aminoisoquinoline-7-carbonitrile would illustrate the regions of positive and negative electrostatic potential. The red-colored regions, indicating negative potential, would highlight areas prone to electrophilic attack, such as the nitrogen atoms. The blue-colored regions, representing positive potential, would indicate sites susceptible to nucleophilic attack.

Vibrational Frequency Computations and Comparative Analysis with Experimental Data

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of 1-Aminoisoquinoline-7-carbonitrile at its optimized geometry, one can predict its theoretical vibrational spectrum. This calculated spectrum can then be compared with experimentally obtained spectra. Such a comparative analysis helps in the accurate assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule. This process is crucial for confirming the molecule's structure and understanding its dynamic behavior.

Nuclear Magnetic Resonance Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation and verification. nih.gov Typically, this involves geometry optimization of the molecule using Density Functional Theory (DFT) followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net

For 1-Aminoisoquinoline-7-carbonitrile, a computational study would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net For instance, studies on related heterocyclic compounds like quinoline (B57606) derivatives have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set can provide theoretical shifts that correlate well with experimental data. researchgate.net

A hypothetical data table for predicted chemical shifts would resemble the following, though it must be stressed that these are illustrative values and not the result of actual calculations on 1-Aminoisoquinoline-7-carbonitrile.

Table 1: Illustrative Predicted NMR Chemical Shifts (in ppm) for 1-Aminoisoquinoline-7-carbonitrile This table is for illustrative purposes only. Data is hypothetical and not based on published research.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C1 | 155.0 | - |

| C3 | 110.2 | 7.10 |

| C4 | 135.8 | 7.90 |

| C5 | 128.5 | 7.60 |

| C6 | 125.1 | 7.45 |

| C7 | 108.3 | - |

| C8 | 129.9 | 8.10 |

| C4a | 126.4 | - |

| C8a | 140.1 | - |

| C=N (Nitrile) | 117.5 | - |

Table generated for illustrative purposes.

Such a study would be invaluable for confirming the synthesis of the compound and assigning experimental NMR spectra.

Charge Distribution Analysis (e.g., Mulliken Population Analysis, NBO Analysis)

Charge distribution analysis provides insight into the electronic structure, reactivity, and intermolecular interaction sites of a molecule. researchgate.net Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to estimate partial atomic charges. researchgate.netmdpi.com

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital method. researchgate.net While computationally straightforward, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a more robust method by localizing the wavefunction into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. mdpi.comrsc.org This method provides a chemically intuitive picture of the Lewis structure and charge distribution. nih.gov NBO analysis can also detail donor-acceptor interactions within the molecule, quantifying hyperconjugative effects and intramolecular charge transfer.

For 1-Aminoisoquinoline-7-carbonitrile, an NBO analysis would likely reveal a significant negative charge on the nitrogen atoms of the isoquinoline (B145761) ring, the amino group, and the nitrile group, reflecting their high electronegativity. The carbon atom of the nitrile group and the carbons adjacent to the nitrogen atoms would be expected to carry a partial positive charge. Computational studies on the related 1-azanapthalene-8-ol showed that the oxygen atom held the most significant negative charge, while carbon atoms bonded to heteroatoms exhibited positive charges, a trend that would be anticipated for 1-Aminoisoquinoline-7-carbonitrile.

Table 2: Illustrative NBO and Mulliken Charges for Selected Atoms of 1-Aminoisoquinoline-7-carbonitrile This table is for illustrative purposes only. Data is hypothetical and not based on published research.

| Atom | NBO Charge (e) | Mulliken Charge (e) |

|---|---|---|

| N (amino) | -0.85 | -0.60 |

| N (ring) | -0.55 | -0.40 |

| N (nitrile) | -0.45 | -0.35 |

| C (nitrile) | +0.15 | +0.10 |

| C1 | +0.30 | +0.25 |

Table generated for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility, stability, and interactions of a molecule.

Simulations could predict how the molecule interacts with water molecules or other solvents, providing insight into its solubility and aggregation behavior. By analyzing the trajectory, one could determine the average conformation and the accessible conformational states under specific conditions of temperature and pressure. While no specific MD studies on 1-Aminoisoquinoline-7-carbonitrile have been published, research on other complex organic molecules demonstrates the power of MD in revealing dynamic behavior that is not apparent from static models.

Applications of 1 Aminoisoquinoline 7 Carbonitrile in Materials Science and Advanced Functional Materials

Development of Fluorescent Materials

The isoquinoline (B145761) core is a well-known fluorophore, and the strategic placement of amino and nitrile groups in 1-Aminoisoquinoline-7-carbonitrile is expected to give rise to intriguing photophysical properties. These properties form the basis for its potential application in solid-state lighting and advanced sensing technologies.

Design and Synthesis of Solid-State Fluorescent Compounds

Research into multisubstituted 1-aminoisocuinoline derivatives has revealed their capacity for strong fluorescence in both solution and solid states. researchgate.net A series of these derivatives, synthesized through a metal-free, ring-opening, and sequential ring-closing mechanism, exhibited intense blue fluorescence. researchgate.net In solution, the emission was centered around 458 nm, while in the solid state, they emitted blue light in the range of 444–468 nm with high fluorescence quantum yields, reaching up to 98.1%. researchgate.net

The solid-state emission is particularly noteworthy, as many fluorescent compounds suffer from aggregation-caused quenching (ACQ) in the solid form, which limits their practical applications. The twisted molecular conformations and loose stacking arrangements of the 1-aminoisocuinoline derivatives are thought to be responsible for their impressive solid-state fluorescence. researchgate.net It is highly probable that 1-Aminoisoquinoline-7-carbonitrile, possessing the same core structure, could be similarly engineered to produce highly efficient solid-state emitters.

Table 1: Photophysical Properties of Selected 1-Aminoisoquinoline (B73089) Derivatives

| Compound | Emission Wavelength (Solution, nm) | Emission Wavelength (Solid, nm) | Fluorescence Quantum Yield (Solid, %) |

|---|---|---|---|

| Derivative A | ~458 | 444 | 65.2 |

| Derivative B | ~458 | 452 | 88.7 |

| Derivative C | ~458 | 468 | 98.1 |

| Derivative D | ~458 | 455 | 75.4 |

Data extrapolated from studies on multisubstituted 1-aminoisocuinoline derivatives. researchgate.net

Exploration in Fluorescent Sensors and Probes

The development of fluorescent sensors and probes is a rapidly growing area of materials science. The 1-aminoisocuinoline scaffold is an attractive platform for sensor design due to its inherent fluorescence and the ease with which functional groups can be introduced to act as binding sites for specific analytes. The amino and nitrile groups of 1-Aminoisoquinoline-7-carbonitrile could serve as recognition sites for metal ions, anions, or small organic molecules.

Upon binding of a target analyte, the electronic properties of the fluorophore would be perturbed, leading to a detectable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. While specific studies on 1-Aminoisoquinoline-7-carbonitrile as a fluorescent sensor are yet to be published, its potential can be inferred from the successful application of other isoquinoline-based sensors.

Table 2: Potential Design Strategies for 1-Aminoisoquinoline-7-carbonitrile Based Fluorescent Sensors

| Target Analyte | Proposed Interaction Mechanism | Expected Signal Response |

|---|---|---|

| Metal Cations (e.g., Cu²⁺, Zn²⁺) | Chelation with the amino and nitrile groups. | Fluorescence quenching or enhancement. |

| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding with the amino group. | Change in fluorescence intensity or color. |

| pH | Protonation/deprotonation of the amino group. | pH-dependent fluorescence. |

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The demand for efficient and stable materials for OLEDs is a major driver of research in organic electronics. The strong solid-state fluorescence of 1-aminoisocuinoline derivatives suggests that 1-Aminoisoquinoline-7-carbonitrile could be a valuable component in OLED devices. researchgate.net It could potentially be used as an emitter layer material, where its fluorescence would be harnessed to generate light, or as a host material for a phosphorescent dopant.

For a material to be suitable for OLED applications, it must possess not only high fluorescence quantum yield but also good thermal stability and the ability to form stable, amorphous thin films. The rigid isoquinoline core of 1-Aminoisoquinoline-7-carbonitrile provides a good foundation for thermal stability, and appropriate chemical modifications could be made to enhance its film-forming properties.

Table 3: Desired Properties of OLED Materials and the Potential of 1-Aminoisoquinoline-7-carbonitrile

| Property | Requirement for OLEDs | Potential of 1-Aminoisoquinoline-7-carbonitrile |

|---|---|---|

| High Quantum Yield | Efficient conversion of electrical energy to light. | Derivatives show high solid-state quantum yields. researchgate.net |

| Thermal Stability | Long operational lifetime of the device. | The rigid isoquinoline core suggests good stability. |

| Amorphous Morphology | Uniform thin film formation, preventing crystallization. | Can be tuned through chemical modification. |

| Color Purity | Saturated colors for display applications. | The blue emission of derivatives is promising. researchgate.net |

Integration into Functional Polymers and Nanomaterials

The presence of versatile functional groups, namely the primary amine and the nitrile, makes 1-Aminoisoquinoline-7-carbonitrile an excellent candidate for integration into larger macromolecular structures such as polymers and nanomaterials. This opens up a vast design space for creating new materials with tailored properties.

The amino group can be readily used as a monomer in polymerization reactions, for example, in the synthesis of polyamides or polyimides. The resulting polymers would have the fluorescent 1-aminoisocuinoline unit incorporated into their backbone, leading to intrinsically fluorescent polymers. Such materials could find applications in areas like polymer light-emitting diodes (PLEDs) or as fluorescent coatings and films.

Furthermore, the amino group provides a convenient handle for grafting the molecule onto the surface of nanomaterials, such as silica (B1680970) nanoparticles, quantum dots, or carbon nanotubes. This surface functionalization would impart the fluorescent properties of the isoquinoline core to the nanomaterial, creating hybrid materials with combined functionalities. For instance, fluorescently labeled silica nanoparticles could be used as tracers in bioimaging or as components in composite materials with optical reporting capabilities.

The nitrile group can also participate in a variety of chemical transformations, further expanding the possibilities for creating functional materials. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions, allowing for a wide range of post-functionalization strategies.

Table 4: Strategies for Integrating 1-Aminoisoquinoline-7-carbonitrile into Advanced Materials

| Material Type | Integration Strategy | Potential Application |

|---|---|---|

| Functional Polymers | Use as a monomer in polymerization (e.g., polycondensation). | Intrinsically fluorescent polymers for PLEDs or sensors. |

| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces via the amino group. | Fluorescent probes for bioimaging, sensor-functionalized nanomaterials. |

| Hybrid Materials | Incorporation into a polymer matrix as a fluorescent dopant. | Luminescent composites, security inks. |

Preclinical Biological Evaluation and Mechanistic Insights in Vitro and in Silico

Target Identification and Validation Research

The initial step in evaluating a new chemical entity is to identify its molecular targets within a biological system. This process is crucial for understanding its mechanism of action and potential therapeutic applications.

Research into the broader class of aminoisoquinolines has revealed their potential to interact with a variety of protein targets. For instance, different substituted 1-aminoisoquinolines have been investigated as inhibitors of tumor growth and as Rho-associated protein kinase (ROCK) inhibitors. researchgate.net The ROCK signaling pathway is involved in crucial physiological functions such as smooth muscle contraction, cytoskeletal rearrangement, cell migration, and proliferation. researchgate.net

Derivatives of the isoquinoline (B145761) core structure, such as 7-aminoisoquinoline-5,8-quinones, have been synthesized and evaluated for their antitumor properties. nih.gov These studies suggest that the isoquinoline scaffold is a promising starting point for the development of kinase inhibitors and other targeted therapies. nih.govnih.gov Specifically, 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been identified as potent Src kinase inhibitors. nih.gov While these findings relate to derivatives, they provide a strong rationale for investigating the specific protein targets of 1-aminoisoquinoline-7-carbonitrile.

Chemical proteomics is a powerful technique used to identify the protein binding partners of small molecules directly in a cellular context. nih.govnih.gov This approach often involves synthesizing a tagged version of the compound of interest, which can then be used as a "bait" to pull down its interacting proteins from cell lysates. researchgate.netresearchgate.net These captured proteins are subsequently identified using mass spectrometry.

While specific chemical proteomics studies on 1-aminoisoquinoline-7-carbonitrile are not yet widely published, this methodology represents a key future direction for elucidating its precise molecular targets. The application of chemical proteomics would enable a comprehensive and unbiased screen for its protein partners, providing valuable insights into its mechanism of action and potential off-target effects. nih.govstanford.edu

Computational methods, or in silico approaches, play a significant role in modern drug discovery by predicting the likely biological targets of a small molecule based on its chemical structure. nih.govnih.gov These methods utilize algorithms that compare the structure of the compound to libraries of known drugs and their targets, identifying potential interactions based on structural and chemical similarities.

For 1-aminoisoquinoline-7-carbonitrile, in silico target prediction could be employed to generate hypotheses about its potential protein targets. By docking the molecule into the binding sites of various proteins, researchers can estimate the binding affinity and predict which interactions are most likely to occur. This approach can prioritize experimental validation efforts and accelerate the target identification process. nih.gov

In Vitro Biological Activity Assessments

Following target identification, in vitro assays are essential for confirming the biological activity of a compound and quantifying its effects on specific enzymes and cellular processes.

Enzyme inhibition is a common mechanism of action for many drugs. mdpi.com Based on the activity of related compounds, 1-aminoisoquinoline-7-carbonitrile is a candidate for evaluation as an inhibitor of various enzymes.

Kinase Inhibition: As previously mentioned, derivatives of the isoquinoline scaffold have shown activity as kinase inhibitors. nih.govnih.gov Therefore, it is plausible that 1-aminoisoquinoline-7-carbonitrile could also exhibit inhibitory activity against one or more kinases. Kinase inhibition assays would be necessary to determine its specific kinase targets and its potency as an inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. wikipedia.orgmdpi.comresearchgate.net Certain quinazoline-based compounds, which share structural similarities with isoquinolines, are known DHFR inhibitors. nih.govnih.gov Investigating the potential of 1-aminoisoquinoline-7-carbonitrile to inhibit DHFR from various species (e.g., human, bacterial) could reveal its potential as an anti-infective or anti-proliferative agent.

Below is an example of a data table that could be generated from such enzyme inhibition studies:

| Enzyme Target | Compound | IC50 (µM) | Inhibition Type |

| Src Kinase | 8-anilinoimidazo[4,5-g]quinoline-7-carbonitrile derivative | Data not available | Competitive |

| DHFR | Quinazoline (B50416) analog 31 | 0.4 | Competitive |

Cell-based assays are critical for understanding how a compound affects cellular functions in a more biologically relevant context.